molecular formula C12H18Si B3057155 Silane, trimethyl(2-phenyl-2-propenyl)- CAS No. 77130-15-5

Silane, trimethyl(2-phenyl-2-propenyl)-

Cat. No.: B3057155
CAS No.: 77130-15-5
M. Wt: 190.36 g/mol
InChI Key: REJRONNJIQDQFN-UHFFFAOYSA-N
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Description

Silane, trimethyl(2-phenyl-2-propenyl)-: is an organosilicon compound with the molecular formula C12H18Si It is characterized by the presence of a silicon atom bonded to three methyl groups and a 2-phenyl-2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(2-phenyl-2-propenyl)- typically involves the reaction of trimethylchlorosilane with 2-phenyl-2-propenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

(CH3)3SiCl+C6H5CH=CHCH2MgBr(CH3)3SiCH2CH=CHC6H5+MgBrCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{C}_6\text{H}_5\text{CH=CHCH}_2\text{MgBr} \rightarrow \text{(CH}_3\text{)}_3\text{SiCH}_2\text{CH=CHC}_6\text{H}_5 + \text{MgBrCl} (CH3​)3​SiCl+C6​H5​CH=CHCH2​MgBr→(CH3​)3​SiCH2​CH=CHC6​H5​+MgBrCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Silane, trimethyl(2-phenyl-2-propenyl)- can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or peracids. The oxidation can lead to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of corresponding silane derivatives.

    Substitution: The compound can participate in substitution reactions where the trimethylsilyl group can be replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens, organometallic reagents.

Major Products Formed:

    Oxidation: Silanol, siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various functionalized silanes depending on the substituent introduced.

Scientific Research Applications

Chemistry: Silane, trimethyl(2-phenyl-2-propenyl)- is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silicon-containing compounds.

Biology: In biological research, this compound can be used as a reagent for modifying biomolecules, such as proteins and nucleic acids, to study their structure and function.

Industry: In the industrial sector, Silane, trimethyl(2-phenyl-2-propenyl)- is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, trimethyl(2-phenyl-2-propenyl)- involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can engage in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The presence of the phenyl and propenyl groups can influence the reactivity and stability of the compound, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

  • Trimethyl(1-phenyl-2-propenyl)silane
  • Trimethyl(3-phenyl-2-cyclohexen-1-yl)silane
  • Trimethyl[(1E)-1-methyl-3-(triphenylstannyl)-1-propenyl]silane

Comparison: Silane, trimethyl(2-phenyl-2-propenyl)- is unique due to the specific arrangement of the phenyl and propenyl groups attached to the silicon atom. This structural configuration imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in certain applications compared to its analogs. For instance, the presence of the phenyl group can enhance the compound’s stability and its ability to participate in π-π interactions, which can be beneficial in materials science and catalysis.

Properties

IUPAC Name

trimethyl(2-phenylprop-2-enyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Si/c1-11(10-13(2,3)4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJRONNJIQDQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450042
Record name Silane, trimethyl(2-phenyl-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77130-15-5
Record name Silane, trimethyl(2-phenyl-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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